molecular formula C23H24N6O2S B11473628 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11473628
M. Wt: 448.5 g/mol
InChI Key: MIWXRVYABKNWQB-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives, phenylpiperazine, and triazolothiadiazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining the benzodioxin derivative with a suitable aldehyde or ketone.

    Cyclization Reactions: Forming the triazolothiadiazole ring through cyclization of intermediate compounds.

    Substitution Reactions: Introducing the phenylpiperazine moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class may have similar biological activities and chemical properties.

    Phenylpiperazines: Compounds containing the phenylpiperazine moiety may share similar pharmacological profiles.

    Benzodioxins: Derivatives of benzodioxin may exhibit comparable chemical reactivity and applications.

Uniqueness

What sets 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24N6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H24N6O2S/c1-2-4-18(5-3-1)28-10-8-27(9-11-28)16-21-24-25-23-29(21)26-22(32-23)15-17-6-7-19-20(14-17)31-13-12-30-19/h1-7,14H,8-13,15-16H2

InChI Key

MIWXRVYABKNWQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6

Origin of Product

United States

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